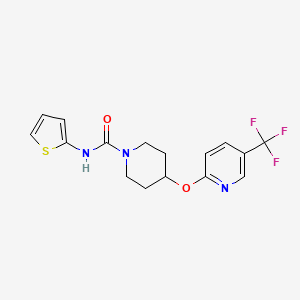

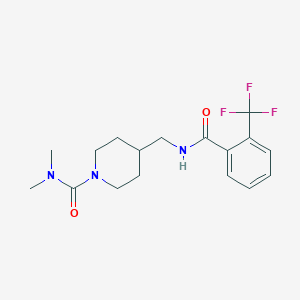

2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

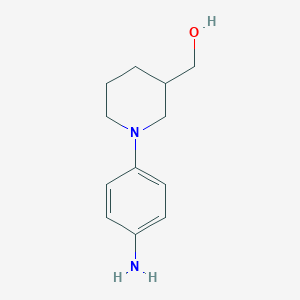

2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone, also known as MPPE, is a chemical compound that has been studied for its potential use in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.47 g/mol.

Scientific Research Applications

Radical Scavenging Activity

Research into the effect of donor and acceptor groups on the radical scavenging activity of phenolic compounds, including those structurally related to "2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone", has been conducted. The study utilized density functional theory (DFT) to investigate ground state geometries and molecular properties such as energy gap, electronegativity, hardness, and electrophilicity. This research provides insights into how various substitutions on phenolic compounds affect their antioxidant properties, which is relevant for designing new compounds with enhanced radical scavenging capabilities (Al‐Sehemi & Irfan, 2017).

Corrosion Inhibition

Another study evaluated the corrosion inhibition efficiency of synthesized Schiff bases, including phenol derivatives, for carbon steel in hydrochloric acid. The research demonstrates the potential application of these compounds in protecting metals against corrosion, indicating the importance of chemical structure in their effectiveness as inhibitors. This application is significant in industrial contexts where corrosion resistance is crucial (Hegazy et al., 2012).

Anti-inflammatory Activity

The structural chemistry and anti-inflammatory activity of phenyl dimer compounds, including those related to the specified chemical, were studied. This research highlights the potential therapeutic applications of such compounds in treating inflammation. The findings could lead to the development of new anti-inflammatory drugs, showcasing the compound's relevance in pharmacological research (Singh et al., 2020).

Environmental Bioremediation

A study on the bioremediation of pulp and paper mill effluent by a ligninolytic bacterial strain highlights the environmental application of phenolic compounds and their degradation. This research underscores the compound's potential role in reducing pollution parameters such as color, lignin content, and toxicity in industrial effluents, contributing to environmental conservation efforts (Raj et al., 2014).

Electrocarboxylation with CO2

The enantioselective electrocarboxylation of aromatic ketones with CO2, catalyzed by cinchona alkaloids, represents a novel application in organic synthesis. This process allows for the creation of optically active compounds from pro-chiral aromatic ketones, including those structurally related to "2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone". Such research is crucial for advancing green chemistry by utilizing CO2 as a carbon source (Chen et al., 2014).

properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-(2-phenylmorpholin-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-16-9-5-6-10-17(16)24-14-19(21)20-11-12-23-18(13-20)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGHDYKEOMQNLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)